3-Furancarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester
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Overview
Description
3-Furancarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester: is an organic compound belonging to the furan family This compound is characterized by a furan ring substituted with a cyclopropyl group at the 2-position, a methyl group at the 5-position, and an ethyl ester functional group at the carboxylic acid position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Furancarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester typically involves the esterification of 3-Furancarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving furan derivatives.
Industry: In the industrial sector, the compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Furancarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in various biochemical pathways. The furan ring can interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
- 3-Furancarboxylic acid, methyl ester
- 2-Furancarboxylic acid, 3-methyl-, methyl ester
- 2,5-Furandicarboxylic acid
Comparison: Compared to these similar compounds, 3-Furancarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
848623-68-7 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 2-cyclopropyl-5-methylfuran-3-carboxylate |
InChI |
InChI=1S/C11H14O3/c1-3-13-11(12)9-6-7(2)14-10(9)8-4-5-8/h6,8H,3-5H2,1-2H3 |
InChI Key |
OVIDIRBIENAEKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C)C2CC2 |
Origin of Product |
United States |
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